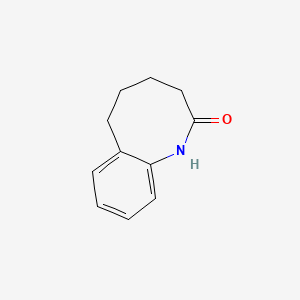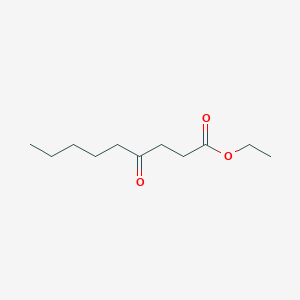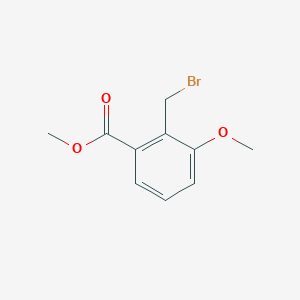
Methyl 2-(bromomethyl)-3-methoxybenzoate
Übersicht
Beschreibung
Methyl 2-(bromomethyl)-3-methoxybenzoate is an organic compound with the molecular formula C9H9BrO2 . It is commonly used as an intermediate in pharmaceutical and agrochemical industries for the synthesis of various compounds .
Synthesis Analysis
This compound is typically produced by the reaction of 2-bromomethylbenzoic acid with methanol in the presence of a catalyst . A concise protocol for the synthesis of two novel vicinal haloethers bearing a malonontrile group, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile (1) and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile (2), has been elaborated .Molecular Structure Analysis
The molecular weight of Methyl 2-(bromomethyl)-3-methoxybenzoate is 229.071 Da . The InChI code is1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 . Chemical Reactions Analysis
Methyl (2-bromomethyl)acrylate (MBrMA) may be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . MBrMA can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .Physical And Chemical Properties Analysis
The molecular weight of Methyl 2-(bromomethyl)-3-methoxybenzoate is 229.071 Da . The InChI code is1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
Methyl 2-(bromomethyl)-3-methoxybenzoate serves as a precursor or intermediate in the synthesis of various complex molecules. For instance, it has been utilized in the synthesis of methyl 4-bromo-2-methoxybenzoate through a multi-step process involving bromination and hydrolysis, highlighting its utility in creating derivatives for further chemical exploration (Chen Bing-he, 2008). Additionally, it has been involved in the synthesis of 2-bromo-3-hydroxybenzoate derivatives, demonstrating its versatility in facilitating complex chemical reactions such as the Diels–Alder reaction and subsequent transformations (H. Shinohara et al., 2014).
Material Science Applications
In material science, the compound has been investigated for its potential in creating new materials with desirable electronic properties. For example, a derivative of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM), synthesized using a 3,4-bis(bromomethyl) methoxybenzene addition product, showcased enhanced photovoltaic performance in polymer solar cells, indicating the role of Methyl 2-(bromomethyl)-3-methoxybenzoate derivatives in improving renewable energy technologies (Bo Jin et al., 2016).
Contribution to Pharmaceutical Synthesis
This compound has also been a key intermediate in the synthesis of pharmaceuticals. For example, its derivatives have been employed in the creation of compounds with potential antifungal activities, as seen in the synthesis of novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals, suggesting its importance in developing new treatments for crop protection and possibly human diseases (Dongyan Yang et al., 2017).
Wirkmechanismus
Target of Action
Methyl 2-(bromomethyl)-3-methoxybenzoate is a complex compound that can be used in the synthesis of various drugs . .
Mode of Action
Bromomethyl groups are known to be reactive and can participate in various chemical reactions, such as nucleophilic substitution . The methoxy group may also influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .
Pharmacokinetics
Similar compounds have been noted to have high gastrointestinal absorption , suggesting that this compound may also have good bioavailability. Factors such as lipophilicity and water solubility can also influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
Its potential involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the synthesis of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(bromomethyl)-3-methoxybenzoate. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including a palladium catalyst and an organoboron reagent . Additionally, factors such as temperature, pH, and solvent can also impact the compound’s reactivity and stability.
Safety and Hazards
This compound is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing of chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Zukünftige Richtungen
There is ongoing research into the synthesis of novel vicinal haloethers bearing a malonontrile group . This suggests potential future directions in the development and application of Methyl 2-(bromomethyl)-3-methoxybenzoate and related compounds.
Relevant Papers The relevant papers retrieved include a concise protocol for the synthesis of two novel vicinal haloethers , and a safety data sheet providing detailed information about the compound .
Eigenschaften
IUPAC Name |
methyl 2-(bromomethyl)-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-5-3-4-7(8(9)6-11)10(12)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLGKOGJOVGRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501393 | |
| Record name | Methyl 2-(bromomethyl)-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-3-methoxybenzoate | |
CAS RN |
71887-28-0 | |
| Record name | Methyl 2-(bromomethyl)-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






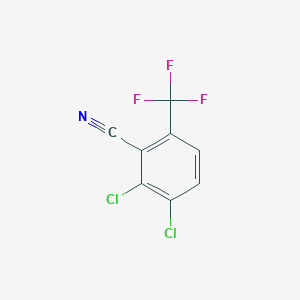
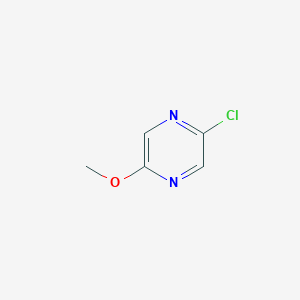


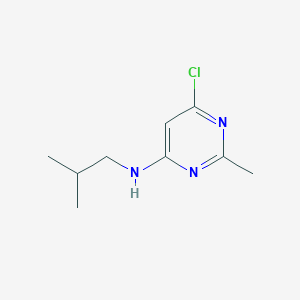
![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)

